molecular formula C9H12N2O B6281083 5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-2-carbaldehyde CAS No. 623564-91-0

5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-2-carbaldehyde

Cat. No.: B6281083
CAS No.: 623564-91-0
M. Wt: 164.2
InChI Key:
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Description

5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-2-carbaldehyde is a heterocyclic compound with a molecular formula of C9H12N2O and a molecular weight of 164.21 g/mol This compound is characterized by its unique structure, which includes an imidazo[1,2-a]azepine ring fused with an aldehyde group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzylamine with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the imidazo[1,2-a]azepine ring system .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the compound can be synthesized on a larger scale using similar synthetic routes as those employed in laboratory settings. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, can enhance yield and purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the imidazo[1,2-a]azepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: 5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-2-carboxylic acid.

    Reduction: 5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-2-methanol.

    Substitution: Various substituted imidazo[1,2-a]azepine derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-2-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of key enzymes or the modulation of cellular signaling pathways. Further research is needed to elucidate the precise mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-2-carbaldehyde can be compared with other similar heterocyclic compounds, such as:

Properties

CAS No.

623564-91-0

Molecular Formula

C9H12N2O

Molecular Weight

164.2

Purity

95

Origin of Product

United States

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